N-Octyl B-D-maltoside

Description

Significance of Integral Membrane Proteins in Biological Systems

Integral membrane proteins (IMPs) are fundamental components of all biological membranes, playing a crucial role in the life of a cell. wisdomlib.orgnumberanalytics.com These proteins are permanently embedded within the lipid bilayer of cell membranes and are involved in a vast array of vital cellular functions. wisdomlib.orgnumberanalytics.comlibretexts.org They act as transporters and channels, facilitating the movement of ions, nutrients, and waste products across the membrane. numberanalytics.comtaylorandfrancis.com For instance, the sodium-potassium pump, an integral membrane protein, is essential for maintaining the electrochemical gradients across the cell membrane. numberanalytics.com

Furthermore, IMPs function as receptors for signaling molecules, mediating communication between the cell and its environment. numberanalytics.comcuni.cz They are also involved in cell-cell adhesion, which is critical for tissue formation and integrity. numberanalytics.comlibretexts.org Given their diverse and critical roles, it is not surprising that IMPs represent a significant portion of the human genome and are the targets for a large number of pharmaceuticals. wisdomlib.orgacs.org In fact, approximately half of all currently approved drugs target these important proteins. cuni.cz

Challenges in Membrane Protein Handling and the Role of Amphiphiles

Despite their biological importance, the study of integral membrane proteins presents significant challenges. wisdomlib.orgnih.gov Their hydrophobic surfaces, which are naturally embedded in the lipid bilayer, make them insoluble in aqueous solutions. nih.govbitesizebio.com When removed from their native membrane environment, IMPs have a strong tendency to aggregate and denature, leading to a loss of their native structure and function. betalifesci.comnumberanalytics.com This inherent instability makes their purification, characterization, and structural determination a formidable task. nih.govbetalifesci.com

To overcome these challenges, scientists rely on a class of molecules known as amphiphiles, which include detergents. researchgate.netgbiosciences.com Amphiphiles are molecules that possess both a hydrophilic (water-loving) head group and a hydrophobic (water-fearing) tail. wikipedia.org This dual nature allows them to interact with both the hydrophobic transmembrane regions of IMPs and the surrounding aqueous environment. gbiosciences.com Detergents, when used at concentrations above their critical micelle concentration (CMC), form micelles that can encapsulate the hydrophobic domains of IMPs, effectively solubilizing them in a way that mimics their native lipid bilayer environment. gbiosciences.comsigmaaldrich.com This process is crucial for extracting IMPs from the membrane and maintaining their stability and activity for further study. sjsu.edunih.gov

Historical Context of Detergent Utilization in Membrane Biochemistry

The use of detergents in membrane biochemistry has a rich history, evolving alongside our understanding of membrane structure and protein function. Early research on membrane components was often hindered by the inability to isolate and study individual proteins. The development and application of detergents provided a breakthrough, allowing for the solubilization of membranes and the purification of their constituent proteins. wikipedia.org

A landmark achievement in this field was the successful crystallization of a membrane protein, the photosynthetic reaction center, by Hartmut Michel, Johann Deisenhofer, and Robert Huber, for which they were awarded the Nobel Prize in Chemistry in 1988. nobelprize.org This was made possible by the use of a detergent to solubilize the protein, demonstrating the critical role of these amphiphiles in structural biology. nobelprize.org

Over the years, a wide variety of detergents have been synthesized and characterized, each with its own unique properties. rug.nlnih.gov The selection of an appropriate detergent is often a critical step in any membrane protein research project, as the detergent must not only effectively solubilize the protein but also preserve its native conformation and function. dojindo.comhuji.ac.il The development of milder, non-denaturing detergents, such as the alkyl glycosides, has been particularly important in advancing the field. sigmaaldrich.comnih.gov These detergents have enabled the study of a wide range of membrane proteins, from transporters and channels to receptors and enzymes.

Focus on N-Octyl β-D-maltoside

Among the vast array of detergents used in membrane protein research, N-Octyl β-D-maltoside (OM) has emerged as a valuable tool. scispace.com It is a non-ionic detergent that has proven to be effective in solubilizing and stabilizing a variety of membrane proteins for structural and functional studies. scientificlabs.iechemicalbook.com

Chemical and Physical Properties

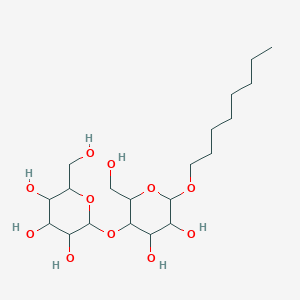

N-Octyl β-D-maltoside is an alkyl glycoside detergent. biosynth.com Its structure consists of a hydrophilic maltose (B56501) headgroup attached to a hydrophobic octyl alkyl chain. dojindo.combiosynth.com This amphipathic nature is key to its function as a detergent. gbiosciences.com

| Property | Value | Source |

| Chemical Formula | C₂₀H₃₈O₁₁ | biosynth.commoleculardimensions.com |

| Molecular Weight | 454.51 g/mol | biosynth.comnovoprolabs.com |

| CAS Number | 82494-08-4 | biosynth.commoleculardimensions.com |

| Critical Micelle Concentration (CMC) | ~19.5 mM to 23.4 mM | moleculardimensions.comnovoprolabs.comanatrace.com |

| Aggregation Number | ~47 to 84 | scientificlabs.iemoleculardimensions.comanatrace.com |

The Critical Micelle Concentration (CMC) is a crucial parameter for any detergent. It is the concentration at which detergent monomers begin to self-assemble into micelles. wikipedia.orgsigmaaldrich.com For N-Octyl β-D-maltoside, the CMC is relatively high, which can be advantageous for its removal by dialysis during protein purification. dojindo.com The aggregation number refers to the average number of detergent monomers that form a single micelle. moleculardimensions.com

Synthesis

The synthesis of N-Octyl β-D-maltoside and other alkyl glycosides typically involves the reaction of a fatty alcohol with a protected sugar. researchgate.net A common method is the Koenigs-Knorr reaction, which utilizes a glycosyl halide as the glycosyl donor. researchgate.net More efficient and simplified synthetic routes have been developed to produce high-purity N-Octyl β-D-maltoside for research applications. nih.gov One such method involves the use of a perbenzoylated ethylthiomaltoside as the glycosyl donor, which results in the formation of the desired β-anomer without the production of the α-anomer byproduct. nih.gov

Applications in Membrane Protein Research

N-Octyl β-D-maltoside is widely used for the solubilization and purification of integral membrane proteins. scientificlabs.iechemicalbook.com Its non-ionic nature makes it a mild detergent that is less likely to denature proteins compared to ionic detergents. sigmaaldrich.comnih.gov This property is critical for maintaining the structural integrity and biological activity of the protein of interest.

Researchers have successfully used N-Octyl β-D-maltoside to extract and purify a variety of membrane proteins, including transporters, receptors, and enzymes, from their native membranes. scispace.combiosynth.com Once solubilized, the protein-detergent complexes can be subjected to various downstream applications, such as chromatography for purification, and subsequent structural analysis by techniques like X-ray crystallography and cryo-electron microscopy. scispace.comnih.gov

Advantages and Limitations

Advantages:

Mild and Non-denaturing: As a non-ionic detergent, it is generally considered to be gentle on proteins, helping to preserve their native structure and function. sigmaaldrich.comnih.gov

High CMC: The relatively high critical micelle concentration facilitates its removal from protein samples by methods such as dialysis. dojindo.com

Well-characterized: Its properties and behavior in solution are well-documented, providing a reliable tool for researchers. moleculardimensions.comnovoprolabs.comanatrace.com

Limitations:

Smaller Micelle Size: Compared to detergents with longer alkyl chains like dodecyl maltoside (DDM), N-Octyl β-D-maltoside forms smaller micelles. scispace.commdpi.com While this can be advantageous for some crystallization techniques, it may not provide sufficient hydrophobic shielding for all membrane proteins, potentially leading to aggregation. scispace.com

May not be universally effective: The effectiveness of any detergent is protein-dependent. While N-Octyl β-D-maltoside is a versatile detergent, it may not be the optimal choice for every membrane protein. huji.ac.il Screening of multiple detergents is often necessary to find the best conditions for a specific protein. huji.ac.il

Concluding Remarks

N-Octyl β-D-maltoside stands as a significant and widely utilized detergent in the challenging field of membrane protein research. Its mild, non-denaturing properties, coupled with a high critical micelle concentration, make it a valuable tool for the solubilization and purification of integral membrane proteins. While it possesses certain limitations, its advantages have solidified its place in the biochemist's toolkit, contributing to our ever-expanding understanding of the structure and function of these vital cellular components.

Properties

IUPAC Name |

2-[4,5-dihydroxy-2-(hydroxymethyl)-6-octoxyoxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H38O11/c1-2-3-4-5-6-7-8-28-19-17(27)15(25)18(12(10-22)30-19)31-20-16(26)14(24)13(23)11(9-21)29-20/h11-27H,2-10H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MASIZQYHVMQQKI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCOC1C(C(C(C(O1)CO)OC2C(C(C(C(O2)CO)O)O)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H38O11 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

454.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

N Octyl β D Maltoside As a Research Tool for Membrane Proteins

Classification and Structural Context within Alkyl Maltoside Detergents

N-Octyl β-D-maltoside belongs to the class of organic compounds known as alkyl maltosides, which are a type of non-ionic detergent. wikipedia.orgfishersci.ca These detergents are characterized by a hydrophilic maltose (B56501) headgroup and a hydrophobic alkyl chain. wikipedia.orgmdpi.com The general structure of an alkyl maltoside consists of a maltose (a disaccharide) linked to a fatty alcohol via a glycosidic bond.

The defining feature of N-Octyl β-D-maltoside is its specific alkyl chain length, which is an octyl (C8) group. fishersci.ca This structural characteristic distinguishes it from other members of the alkyl maltoside family, such as n-dodecyl-β-D-maltopyranoside (DDM) with a C12 chain and n-decyl-β-D-maltopyranoside (DM) with a C10 chain. wikipedia.orgmdpi.com The variation in the length of this hydrophobic tail among different alkyl maltosides directly influences their detergent properties, including their critical micelle concentration (CMC) and micelle size. wikipedia.org

Below is a table comparing the properties of N-Octyl β-D-maltoside with other common alkyl maltoside detergents:

Fundamental Principles Governing N-Octyl β-D-maltoside-Membrane Protein Interactions

The utility of N-Octyl β-D-maltoside in membrane protein research stems from its ability to mimic the amphipathic environment of the lipid bilayer. nih.gov Membrane proteins possess hydrophobic regions that are embedded within the cell membrane and hydrophilic regions that are exposed to the aqueous environment. dojindo.com Detergents like N-Octyl β-D-maltoside are essential for extracting these proteins from their native membrane environment for further study. dojindo.com

The process of solubilization begins when the concentration of the detergent in an aqueous solution reaches its critical micelle concentration (CMC). dojindo.comnih.gov Above the CMC, detergent monomers self-assemble into structures called micelles, where the hydrophobic tails are sequestered in the interior and the hydrophilic heads face the aqueous exterior. nih.gov

When a membrane preparation is introduced to a solution containing N-Octyl β-D-maltoside at a concentration above its CMC, the detergent micelles interact with the lipid bilayer. The hydrophobic tails of the detergent molecules partition into the hydrophobic core of the membrane, disrupting the lipid-lipid and protein-lipid interactions. biotrend.com This leads to the extraction of the membrane protein from the bilayer, with the hydrophobic transmembrane domains of the protein now shielded from the aqueous solvent by a coating of detergent molecules, forming a protein-detergent complex. nih.gov

The relatively high CMC of N-Octyl β-D-maltoside (~19.5-23.4 mM) is a significant property. anatrace.comsigmaaldrich.commerckmillipore.com This allows for the easy removal of the detergent from the protein-detergent complex by methods such as dialysis, which is advantageous for downstream applications like functional assays and structural studies. dojindo.com Furthermore, as a non-ionic detergent, N-Octyl β-D-maltoside does not interfere with ion-exchange chromatography, a common protein purification technique. dojindo.com

The choice of detergent is critical for maintaining the structural and functional integrity of the solubilized membrane protein. dojindo.com N-Octyl β-D-maltoside is considered a "mild" detergent because it effectively solubilizes membrane proteins while often preserving their native conformation and activity. biotrend.com

Advanced Methodologies for Membrane Protein Solubilization and Extraction Using N Octyl β D Maltoside

Preservation of Native Protein Conformation during Solubilization

A primary advantage of using N-Octyl β-D-maltoside is its ability to solubilize membrane proteins while preserving their native structure and function. sigmaaldrich.comagscientific.com Non-ionic detergents like N-Octyl β-D-maltoside are considered "mild" because they primarily disrupt lipid-lipid and lipid-protein interactions, while leaving protein-protein interactions, which are essential for tertiary and quaternary structure, largely intact. sigmaaldrich.com This is a key reason for their widespread use in isolating biologically active membrane proteins. sigmaaldrich.com

The structural features of N-Octyl β-D-maltoside contribute to its gentle nature:

Maltose (B56501) Headgroup: The large, hydrophilic maltose headgroup is effective at shielding the hydrophobic surfaces of the extracted protein from the aqueous solvent, preventing denaturation and aggregation. nih.gov Maltoside detergents are generally considered more effective at stabilizing membrane proteins than their glucoside counterparts. nih.gov

Alkyl Chain Length: The C8 alkyl chain length of N-Octyl β-D-maltoside results in a relatively high CMC. fishersci.co.uk Detergents with high CMCs, like N-Octyl β-D-maltoside and n-octyl-β-D-glucoside (OG), form smaller micelles. scispace.com These smaller micelles can be advantageous for structural studies like X-ray crystallography as they may facilitate tighter packing in the crystal lattice. scispace.commdpi.com However, they may also leave more of the protein's hydrophobic surface exposed, which can sometimes lead to aggregation if conditions are not optimal. scispace.com

The choice of detergent is critical, as demonstrated in studies of the leucine (B10760876) transporter (LeuT), where the protein's function was impaired when solubilized in n-octyl-β-D-glucopyranoside (OG) compared to n-dodecyl-β-D-maltoside (DDM). pnas.org This underscores that even small differences in detergent structure can have significant impacts on the stability and activity of the solubilized protein. Therefore, screening various detergents, including N-Octyl β-D-maltoside, is essential to find the optimal conditions that preserve the native state of the specific membrane protein under investigation. nih.gov

Mechanisms of Membrane Disruption by N-Octyl β-D-maltoside

The solubilization of a lipid bilayer by N-Octyl β-D-maltoside, like other detergents, is generally understood to occur via a multi-stage process. nih.gov This mechanism ensures the transfer of membrane proteins from their native lipid environment into soluble protein-detergent or protein-lipid-detergent mixed micelles. sigmaaldrich.com

The process can be described in three main stages:

Monomer Partitioning and Insertion: At concentrations below its CMC, N-Octyl β-D-maltoside monomers partition from the aqueous solution into the lipid bilayer. researchgate.net The hydrophobic octyl tails insert into the hydrophobic core of the membrane, while the hydrophilic maltose heads remain at the membrane-water interface. sigmaaldrich.com

Membrane Saturation: As the concentration of the detergent in the membrane increases, the bilayer becomes saturated with detergent monomers. This incorporation disrupts the ordered packing of the lipid molecules, leading to destabilization of the lamellar structure of the membrane. nih.govresearchgate.net

Mixed Micelle Formation: Once the membrane is saturated and the bulk detergent concentration exceeds the CMC, the lipid bilayer begins to break down. nih.gov This results in the formation of mixed micelles, which are small, soluble aggregates containing membrane proteins, lipids, and detergent molecules. sigmaaldrich.comresearchgate.net The hydrophobic regions of the proteins and lipids are sequestered within the hydrophobic core of these micelles, shielded from the aqueous environment by the detergent's hydrophilic headgroups. sigmaaldrich.com

This solubilization process is classified as a "homogeneous" mechanism of membrane disruption, where the detergent integrates into the bilayer, causing a general disordering that eventually leads to the dissolution of the membrane structure. nih.gov

Impact of Membrane Composition on N-Octyl β-D-maltoside Efficacy

The efficiency and outcome of membrane protein extraction by N-Octyl β-D-maltoside are significantly influenced by the lipid composition of the native membrane. Different lipids can interact with the detergent in distinct ways, affecting both the solubilization process and the stability of the final protein-detergent complex.

Research has shown that the type of lipid headgroup and the nature of the fatty acyl chains can impact detergent efficacy. For instance, studies on the interaction of the similar detergent n-octyl-β-D-glucopyranoside (OG) with lipid bilayers revealed that its partitioning into the membrane was altered when the membranes contained negatively charged lipids or cholesterol. nih.gov This suggests that the charge and packing properties of the membrane lipids can modulate the initial interaction with detergent monomers.

Furthermore, some detergents exhibit preferential solubilization of certain lipid species. For example, the successful solubilization of the serotonin (B10506) 5-HT1A receptor was achieved with detergents that preferentially co-enriched the receptor with phospholipids (B1166683) containing saturated fatty acids. nih.gov In contrast, detergents that showed no preference, or those that were less effective at solubilizing these specific lipids, failed to extract the receptor in an active state. nih.gov This indicates that the ability of N-Octyl β-D-maltoside to maintain a specific lipid microenvironment around the target protein during extraction can be critical for preserving its stability and function.

The physical state of the membrane, such as the presence of gel-phase versus liquid-crystalline domains, also affects detergent interaction. Detergents can preferentially interact with and fluidize more ordered gel-phase domains at concentrations below the CMC. researchgate.net Therefore, the specific lipid composition of a target membrane is a critical factor to consider when designing an extraction protocol with N-Octyl β-D-maltoside, as it directly impacts detergent partitioning, membrane disruption, and the preservation of the protein's native lipidic environment.

N Octyl β D Maltoside in Membrane Protein Purification Regimes

Integration with Chromatographic Techniques

N-Octyl β-D-maltoside (OM) is a non-ionic detergent widely utilized in the purification of membrane proteins. Its utility stems from its ability to solubilize membrane proteins while preserving their native structure and function. This section explores the integration of OM with various chromatographic techniques that are pivotal in membrane protein purification.

Affinity Chromatography Applications

Affinity chromatography is a powerful technique for purifying proteins by exploiting specific binding interactions. In the context of membrane protein purification, a common strategy involves the use of immobilized metal affinity chromatography (IMAC). nih.govnih.gov This method is particularly effective for recombinant proteins that have been engineered to include a polyhistidine tag.

The general workflow for affinity chromatography using OM involves several key steps:

Solubilization: The initial step is the extraction of the target membrane protein from the cell membrane. This is achieved by incubating the membranes with a buffer containing OM. The concentration of the detergent is critical and must be above its critical micelle concentration (CMC) to ensure the formation of protein-detergent complexes. nih.gov

Binding: The solubilized protein-detergent mixture is then loaded onto an IMAC resin, which is typically chelated with nickel (Ni²⁺) or cobalt (Co²⁺) ions. The polyhistidine-tagged protein binds to the resin, while unbound proteins and other cellular components are washed away.

Washing: The resin is washed with a buffer containing a low concentration of a competitive agent, such as imidazole, to remove non-specifically bound proteins. This wash buffer also contains OM to maintain the solubility of the target protein.

Elution: The purified protein is eluted from the resin by increasing the concentration of the competitive agent. The elution buffer must also contain OM to prevent the protein from aggregating.

A study on the purification of 60 proteins from an E. coli membrane protein library demonstrated the successful use of this approach. nih.gov The proteins were solubilized and purified using IMAC in the presence of various detergents, with the eluates being analyzed for purity and homogeneity. nih.gov

Size-Exclusion Chromatography for Homogeneity Assessment

Size-exclusion chromatography (SEC) is an essential technique for assessing the homogeneity and oligomeric state of a purified membrane protein. After elution from an affinity column, the protein sample is often subjected to SEC to separate the target protein from aggregates and other contaminants based on size.

In this technique, the protein-detergent complexes are passed through a column packed with porous beads. Larger complexes, such as aggregates, are excluded from the pores and elute first, while smaller complexes, corresponding to the desired monodisperse protein, enter the pores and have a longer retention time. The resulting chromatogram provides a profile of the sample's homogeneity. A single, symmetrical peak is indicative of a homogenous sample, which is a prerequisite for subsequent structural and functional studies. nih.govresearchgate.net

The choice of detergent in the SEC running buffer is crucial for maintaining the stability of the protein. Often, the same detergent used for solubilization and affinity purification, such as OM, is included in the SEC buffer. nih.gov However, SEC can also be utilized for detergent exchange by equilibrating the column with a buffer containing a different detergent. nih.gov

The following table summarizes the use of SEC in assessing protein homogeneity:

| Protein | Detergent in SEC | Observation | Reference |

| Human Aquaporin 10 (hAQP10) | n-dodecyl-β-D-maltoside (DDM) | High degree of aggregation observed. | nih.gov |

| E. coli membrane proteins | Various detergents | Used to analyze purified proteins for monodispersity. | sjsu.edu |

Strategies for Detergent Exchange during Purification

While a single detergent may be effective for initial solubilization and purification, it may not be optimal for all downstream applications, such as crystallization or functional assays. Therefore, detergent exchange is a common and often necessary step in membrane protein purification. researchgate.net

Several methods can be employed for detergent exchange, including:

Dialysis: This method involves placing the protein-detergent sample in a dialysis bag with a specific molecular weight cutoff and dialyzing against a large volume of buffer containing the new detergent. This is most effective when exchanging to a detergent with a high CMC from one with a low CMC.

Size-Exclusion Chromatography: As mentioned previously, SEC can be used to exchange detergents by pre-equilibrating the column with the buffer containing the desired new detergent. nih.gov As the protein-detergent complex passes through the column, the original detergent is replaced by the new one.

Affinity Chromatography: Detergent exchange can also be performed while the protein is bound to an affinity resin. After the initial binding and washing steps, the column is washed extensively with a buffer containing the new detergent before elution. nih.gov A study demonstrated the successful exchange of Triton X-100 for lauryl maltoside using phenyl-Sepharose-mediated detergent-exchange chromatography with 80-100% protein recovery. nih.gov

Dilution and Concentration: The protein sample can be diluted with a buffer containing the new detergent and then concentrated using a centrifugal device with a suitable molecular weight cutoff. This process can be repeated several times to ensure complete exchange.

A "dual-detergent strategy" has also been described, where an inexpensive detergent like Triton X-100 is used for initial solubilization, followed by an exchange to a more expensive but milder detergent like n-dodecyl-β-D-maltoside (DDM) during the affinity chromatography wash and elution steps. nih.gov This approach can be cost-effective for large-scale purifications. nih.gov

The following table outlines different strategies for detergent exchange:

| Method | Description | Key Considerations |

| Dialysis | Sample is dialyzed against a buffer with the new detergent. | Effective for detergents with different CMCs. |

| Size-Exclusion Chromatography | Column is pre-equilibrated with the new detergent. | Allows for simultaneous buffer exchange and homogeneity assessment. |

| Affinity Chromatography | Resin-bound protein is washed with the new detergent. | Can be performed on-column. |

| Dilution and Concentration | Repeated cycles of dilution with the new detergent and concentration. | Requires a suitable concentration device. |

Reconstitution of Membrane Proteins with N Octyl β D Maltoside Facilitation

Proteoliposome Reconstitution Methodologies

The reconstitution of purified membrane proteins into artificial lipid bilayers, known as proteoliposomes, is a fundamental technique for studying their structure and function in a controlled, native-like environment. d-nb.info The most prevalent strategy involves the use of detergents to first solubilize the biological membrane and purify the protein of interest, and then to form mixed micelles of protein, lipid, and detergent. d-nb.info N-Octyl β-D-maltoside is a non-ionic detergent frequently employed in these protocols. Its effectiveness stems from its ability to disrupt lipid-lipid and lipid-protein interactions to solubilize membrane components, while its mild, non-denaturing character helps maintain the structural integrity and biological activity of the protein. taylorfrancis.com The general process involves combining the detergent-solubilized protein with lipids that have also been solubilized by the detergent. Subsequent removal of the detergent prompts the self-assembly of lipids into a bilayer structure, into which the membrane protein spontaneously inserts, resulting in the formation of proteoliposomes. d-nb.infonih.gov

Detergent Removal Protocols in Liposome (B1194612) Formation

The critical step in forming proteoliposomes from a solution of mixed lipid-protein-detergent micelles is the slow and controlled removal of the detergent. The choice of removal method can influence the size, lamellarity, and homogeneity of the resulting vesicle population, as well as the orientation and functionality of the incorporated protein. researchgate.net Several established protocols are utilized for this purpose, each with distinct advantages and disadvantages. Non-ionic detergents such as N-Octyl β-D-maltoside are often preferred as they are generally gentler on protein structure compared to ionic detergents. taylorfrancis.com

Key methods for detergent removal include:

Dialysis: This is one of the most common methods, where the micellar solution is placed in a dialysis bag with a specific molecular weight cutoff that retains the larger proteoliposomes but allows the smaller detergent monomers to diffuse out into a large volume of detergent-free buffer. researchgate.netebrary.net The slow rate of detergent removal via dialysis is often beneficial for the proper folding and incorporation of membrane proteins.

Adsorption: This technique involves adding hydrophobic, porous beads (e.g., Bio-Beads SM-2) to the mixed micelle solution. nih.gov The beads have a high affinity for detergent molecules and effectively sequester them from the solution, triggering liposome formation. ebrary.net This method is particularly efficient for removing detergents with a low critical micelle concentration (CMC). ebrary.netnih.gov

Size-Exclusion Chromatography (SEC): In this method, the solution is passed through a gel filtration column. The larger, newly formed proteoliposomes elute more quickly through the column, while the smaller detergent micelles are retarded, leading to their separation and removal. researchgate.net

Dilution: Rapidly diluting the mixed micelle solution to a point where the detergent concentration falls below its CMC can also induce vesicle formation. nih.gov However, this can result in a very low final concentration of proteoliposomes and may leave residual detergent in the preparation. nih.gov

| Method | Principle | Advantages | Disadvantages |

|---|---|---|---|

| Dialysis | Equilibrium-based diffusion of detergent monomers across a semi-permeable membrane. researchgate.net | Gentle, slow removal rate preserves protein activity; simple to perform. researchgate.net | Time-consuming; potential for residual detergent to remain. nih.gov |

| Adsorption (e.g., Bio-Beads) | Sequestration of detergent molecules onto hydrophobic polystyrene beads. ebrary.net | Rapid and highly efficient removal; effective for low-CMC detergents. nih.gov | Can be difficult to ensure complete removal of beads; potential for lipid/protein adsorption to beads. |

| Size-Exclusion Chromatography | Separation of large proteoliposomes from small detergent micelles based on size. researchgate.net | Relatively fast; combines reconstitution and initial purification. | Sample dilution; potential for protein loss on the column. |

| Dilution | Lowering detergent concentration below its critical micelle concentration (CMC). nih.gov | Technically simple and rapid. | Results in highly diluted samples; often incomplete detergent removal. nih.gov |

Influence of Lipid Composition on Reconstitution Efficiency

The lipid composition of the target bilayer significantly impacts the success of reconstitution and the subsequent structure and function of the incorporated membrane protein. The choice of lipids can affect membrane fluidity, thickness, curvature, and surface charge, all of which can influence the protein's conformational stability and activity. Studies have shown that the topological organization of a membrane protein can be solely dependent on the membrane lipid composition. dntb.gov.uaresearchgate.net For instance, the lactose (B1674315) permease (LacY) of Escherichia coli displays different topological conformations depending on the concentration of phosphatidylethanolamine (B1630911) (PE) in the proteoliposome membrane. dntb.gov.uaresearchgate.net This demonstrates that lipid-protein interactions are critical for achieving a native-like state post-reconstitution.

The physical properties of lipids, such as acyl chain length and saturation, also play a crucial role. Changes in these properties can alter the hydrophobic matching between the protein's transmembrane domains and the lipid bilayer, which can induce conformational changes in the protein. diva-portal.orgresearchgate.net Therefore, screening various lipid compositions is often a necessary step to optimize the reconstitution protocol for a given membrane protein.

| Lipid Class | Key Property | Influence on Protein Reconstitution | Example Compound |

|---|---|---|---|

| Phosphatidylcholines (PC) | Zwitterionic; forms cylindrical structures. | Commonly used as a bulk lipid to form stable bilayers. | DMPC, POPC |

| Phosphatidylethanolamines (PE) | Zwitterionic; forms conical structures, induces negative curvature. | Can be essential for the proper folding, topology, and function of certain proteins like LacY. dntb.gov.uaresearchgate.net | POPE |

| Phosphatidylglycerols (PG) | Anionic (negatively charged). | Provides surface charge, which can be critical for the stability and function of proteins that interact with charged lipids. | DMPG, POPG |

| Cholesterol | Sterol; modulates membrane fluidity and thickness. | Often required for the function and stability of mammalian membrane proteins, particularly G-protein coupled receptors (GPCRs). | Cholesterol |

Nanodisc Assembly and Integration of Membrane Proteins

Nanodiscs are soluble, monodisperse, nanoscale phospholipid bilayers circumscribed by two copies of an amphipathic helical protein known as a Membrane Scaffold Protein (MSP). This technology provides a more native-like, detergent-free environment for membrane proteins compared to micelles and offers advantages over liposomes in terms of homogeneity and accessibility to both sides of the membrane. memtein.com The assembly of a membrane protein into a nanodisc is a self-assembly process that relies on the removal of a detergent from a mixture of the target protein, lipids, and MSP.

Role of N-Octyl β-D-maltoside in Nanodisc Formation

The fundamental role of N-Octyl β-D-maltoside, or other suitable detergents, in nanodisc formation is to create a homogenous, isotropic solution of mixed micelles containing the three essential components: the membrane protein of interest, phospholipids (B1166683), and the Membrane Scaffold Protein. Non-ionic detergents are generally considered mild and are often the preferred choice to preserve the native structure and function of the target protein. nih.gov

The process begins with the solubilization of lipids and the purified, detergent-solubilized target protein. The MSP is then added to this mixture. Upon the gradual removal of the N-Octyl β-D-maltoside (typically via adsorption to hydrophobic beads), the components self-assemble. The hydrophobic acyl chains of the lipids form a small bilayer patch, while the MSPs wrap around this patch, shielding the hydrophobic chains from the aqueous solvent and resulting in a soluble nanodisc with the membrane protein embedded within the lipid bilayer. memtein.com The relatively high CMC and simple structure of shorter-chain detergents like N-Octyl β-D-maltoside and its glucoside analog facilitate their rapid and efficient removal, making them effective for nanodisc assembly. nih.gov

Optimization of Protein-to-Scaffold Protein/Lipid Ratios

Achieving a homogenous population of nanodiscs, ideally containing a single copy of the target membrane protein, is crucial for many biophysical and structural studies. This requires careful optimization of the molar ratios of the three components during the assembly process. memtein.com The optimal stoichiometry is dependent on the specific MSP construct used, as the length of the MSP dictates the diameter of the resulting nanodisc, and consequently, the number of lipid molecules it can accommodate. researchgate.netelifesciences.org

The goal is to match the molar ratios of the protein, MSP, and lipids in the initial mixture to their final composition in the assembled nanodisc. memtein.com An excess of any component can lead to the formation of empty nanodiscs, protein aggregates, or other undesirable structures. Therefore, empirical screening of a range of ratios is a standard part of the protocol development. For example, successful nanodisc formation has been reported with MSP-to-lipid molar ratios ranging from 1:50 to 1:60 and MSP-to-protein ratios from 80:1 to 50:1 for specific proteins. aston.ac.uk The final, optimized ratio ensures a high yield of monodisperse, protein-laden nanodiscs suitable for downstream analysis. nih.gov

| Membrane Scaffold Protein (MSP) | Approx. Nanodisc Diameter | Typical Lipid:MSP Molar Ratio | Application |

|---|---|---|---|

| MSP1D1 | ~9.7 nm | ~130:2 | Suitable for smaller membrane proteins or single transmembrane domains. |

| MSP1E3D1 | ~12.9 nm | ~260:2 | Commonly used for larger, multi-subunit membrane protein complexes. elifesciences.org |

| MSP2N2 | ~16.8 nm | ~540:2 | Used for very large membrane protein assemblies. researchgate.net |

Note: The optimal protein-to-MSP ratio must be determined empirically for each target protein.

Bicelle System Formulations for Membrane Protein Incorporation

Bicelles are discoidal, micelle-like aggregates of phospholipids that serve as another valuable membrane mimetic for studying membrane proteins, particularly with solution NMR spectroscopy. researchgate.net Classical bicelles are formed by mixing a long-chain phospholipid, which forms the planar bilayer core of the disc, with a short-chain phospholipid or a detergent, which forms the curved rim. avantiresearch.com This structure effectively creates a small patch of lipid bilayer that tumbles isotropically in solution, provided the size is small enough.

N-Octyl β-D-maltoside and its close structural analog, n-Octyl-β-D-Glucopyranoside (β-OG), can be used as the short-chain component to form the rim of the bicelle. nih.gov In this formulation, the detergent molecules cap the exposed hydrophobic edges of the long-chain lipid bilayer, preventing aggregation and rendering the particle soluble. The membrane protein of interest is incorporated into the central, bilayered region of the bicelle. The choice of detergent is critical and can be highly dependent on the specific long-chain lipids used. For instance, some complex lipid mixtures, such as those rich in sphingomyelin (B164518) and cholesterol, may require specific detergents for successful bicelle formation. nih.gov The ratio of the long-chain lipid to the short-chain detergent (the 'q' ratio) is a key parameter that determines the size and phase behavior of the bicelles.

| Component | Role | Example Compound(s) |

|---|---|---|

| Long-Chain Lipid | Forms the planar, bilayered core of the bicelle. | 1,2-dimyristoyl-sn-glycero-3-phosphocholine (DMPC) |

| Short-Chain Component | Forms the curved rim, stabilizing the disc structure. | N-Octyl β-D-maltoside, n-Octyl-β-D-Glucopyranoside (β-OG), 1,2-diheptanoyl-sn-glycero-3-phosphocholine (B1670576) (DHPC) |

| Membrane Protein | Incorporated into the central bilayer region for study. | Various integral and peripheral membrane proteins. |

| Buffer | Maintains pH and provides appropriate ionic strength. | Phosphate or Tris-based buffers. |

Functional Characterization of Reconstituted Membrane Proteins

Following the successful reconstitution of a membrane protein into a lipid bilayer facilitated by N-Octyl β-D-maltoside, a critical subsequent step is the functional characterization of the proteoliposome system. This process is essential to verify that the protein has been inserted into the membrane correctly and, most importantly, that it has retained its native conformational structure and biological activity. The ultimate goal of any reconstitution experiment is to study the protein's function in an environment that mimics the native cell membrane, free from the complexities of the cellular milieu.

A variety of biophysical and biochemical assays are employed to assess the functional integrity of the reconstituted protein. The specific techniques used depend on the class and function of the membrane protein , which can range from transporters and channels to receptors and enzymes. Common functional assessments include:

Transport Assays: For membrane transporters, their function is validated by measuring the uptake or efflux of a specific substrate across the liposomal membrane. This often involves encapsulating a labeled substrate (e.g., radioactive or fluorescent) and monitoring its movement over time.

Enzymatic Activity Assays: For membrane-bound enzymes, such as ATPases, activity is measured by quantifying the rate of substrate conversion to product. For instance, the function of a reconstituted Ca²⁺-ATPase would be confirmed by measuring ATP hydrolysis in the presence of calcium.

Ligand Binding Assays: In the case of receptors, functional reconstitution is confirmed by measuring the specific binding of a known ligand, often a radiolabeled agonist or antagonist. These assays can determine key parameters like binding affinity (Kd) and the number of available binding sites (Bmax).

Ion Channel Recordings: For ion channels, the most definitive functional characterization involves electrophysiological measurements. Techniques like patch-clamping of large proteoliposomes or recording from planar lipid bilayers into which proteoliposomes have been fused can reveal single-channel conductance, ion selectivity, and gating properties.

Research Findings and Detergent Selection

While N-Octyl β-D-maltoside belongs to the widely used class of alkyl maltoside detergents for membrane protein research, a review of published scientific literature indicates that it is less commonly employed for functional reconstitution studies compared to its longer-chain counterparts. The scientific community shows a strong preference for detergents such as n-dodecyl-β-D-maltoside (DDM) and n-decyl-β-D-maltoside (DM) for solubilizing and subsequently reconstituting membrane proteins for functional analysis. nih.govnih.gov

The choice of detergent is a critical parameter, as the length of the alkyl chain significantly influences the detergent's properties, including its critical micelle concentration (CMC). nih.gov Longer-chain non-ionic detergents like DDM are often preferred because their lower CMC values are associated with gentler solubilization and greater stability of the protein-detergent micelle complex, which can be crucial for preserving the protein's native structure and function. nih.govnih.gov DDM, first developed for the successful purification of active cytochrome c oxidase, is frequently considered a benchmark detergent for stabilizing membrane proteins for both functional and structural studies. nih.govwikipedia.org

Due to this established preference in the field, detailed research findings and data tables specifically documenting the functional characteristics of various membrane proteins—such as transport kinetics, specific activities, or ligand binding affinities—following reconstitution facilitated solely by N-Octyl β-D-maltoside are not widely available in the literature. Method optimization for reconstitution is highly protein-specific, and existing protocols have been largely refined using other detergents like DDM or n-octyl-β-D-glucoside. nih.gov

N Octyl β D Maltoside in High Resolution Membrane Protein Structural Determination

X-ray Crystallography Approaches

The success of membrane protein X-ray crystallography is highly dependent on the production of well-ordered, diffraction-quality crystals. N-Octyl β-D-maltoside plays a significant role in overcoming the challenges associated with this process, from the initial formation of protein-detergent complexes to the optimization of crystal growth.

The initial and most critical step in the crystallization of membrane proteins is their extraction from the biological membrane and stabilization in a soluble form. nih.gov This is achieved by replacing the native lipids with a detergent micelle, creating a protein-detergent complex (PDC). nih.gov The properties of the detergent used are paramount for forming monodisperse and stable PDCs, which are more amenable to crystallization. nih.gov

N-Octyl β-D-maltoside, as an alkyl maltoside, is effective in creating a homogeneous detergent environment around the membrane protein. nih.gov The optimization of these PDCs for crystallogenesis involves a careful consideration of several factors:

Detergent Concentration: The concentration of N-Octyl β-D-maltoside must be carefully controlled. It needs to be above its critical micelle concentration (CMC) to ensure the solubilization of the membrane protein. However, excessively high concentrations can be detrimental to protein stability and crystallization. hamptonresearch.com Dialysis can be employed to adjust the detergent concentration to an optimal level before setting up crystallization trials. nih.gov

PDC Homogeneity: For successful crystallization, the PDC population must be as homogeneous as possible in terms of size, shape, and composition. kcl.ac.uk N-Octyl β-D-maltoside aids in the formation of uniform PDCs, which is a key factor for the subsequent nucleation and growth of well-ordered crystals.

Mixed Micelles: In some cases, the use of a single detergent may not be sufficient to stabilize the protein or promote crystallization. The formation of mixed micelles, by combining N-Octyl β-D-maltoside with other detergents or lipids, can sometimes create a more favorable environment for the membrane protein, leading to the formation of more compact and stable PDCs suitable for crystallization. nih.gov

| Parameter | Importance in PDC Optimization | Typical Considerations with N-Octyl β-D-maltoside |

| Detergent Purity | High purity is essential to avoid inconsistencies in crystallization experiments. | Use of high-purity, crystallization-grade N-Octyl β-D-maltoside is recommended. |

| Protein-to-Detergent Ratio | This ratio affects the size and stability of the PDC. | Empirical determination of the optimal ratio is necessary for each target protein. |

| Presence of Lipids | Residual native lipids or added lipids can influence PDC stability and crystal packing. | The degree of delipidation needs to be controlled and optimized. |

This table is interactive. Click on the headers to sort.

Once stable and homogeneous PDCs are obtained, the next challenge is to induce their arrangement into a well-ordered crystal lattice. Several strategies can be employed to enhance the growth of membrane protein crystals from solutions containing N-Octyl β-D-maltoside:

Screening of Crystallization Conditions: A broad screening of conditions is necessary, varying parameters such as pH, temperature, precipitant type, and concentration. jove.com Additives can also play a crucial role in promoting crystal growth. hamptonresearch.com

Detergent Exchange: While N-Octyl β-D-maltoside might be excellent for solubilization and purification, another detergent with a smaller micelle size might be more conducive to crystallization. nih.gov In such cases, the detergent can be exchanged at a late stage of purification.

Use of Additives: The inclusion of small amphiphilic molecules in the crystallization drops can sometimes improve crystal quality. These additives can incorporate into the detergent micelles and mediate crystal contacts.

Lipidic Cubic Phase (LCP) Crystallization: An alternative to traditional vapor diffusion crystallization is the LCP method. In this technique, the protein-detergent complex is mixed with a lipid, such as monoolein, to form a lipidic mesophase. jove.com While not directly a strategy involving N-Octyl β-D-maltoside in the final crystallization medium, the protein is typically purified and concentrated in a detergent like N-Octyl β-D-maltoside before being incorporated into the LCP. jove.com

| Strategy | Description | Relevance to N-Octyl β-D-maltoside |

| Varying Precipitants | The type and concentration of the precipitating agent (e.g., PEGs, salts) are critical for inducing crystallization. | A fine screening of precipitant concentrations is often required in the presence of N-Octyl β-D-maltoside. hamptonresearch.com |

| pH Optimization | The pH of the crystallization buffer affects the surface charge of the protein, which is important for crystal contacts. | Systematic variation of pH can lead to improved crystal quality. hamptonresearch.com |

| Temperature Control | Temperature influences the solubility of the PDC and the kinetics of crystal growth. | Crystallization plates are typically incubated at a constant, optimized temperature. jove.com |

This table is interactive. Click on the headers to sort.

Nuclear Magnetic Resonance (NMR) Spectroscopy Investigations

Solution-state NMR spectroscopy is a powerful technique for studying the structure, dynamics, and interactions of membrane proteins in a near-native environment. The quality of the NMR data is highly dependent on the sample preparation, particularly the choice of the membrane mimetic.

The preparation of a membrane protein sample for solution-state NMR involves solubilizing the protein in detergent micelles that are small enough to allow for rapid tumbling of the protein-detergent complex in solution. nih.gov This is crucial for obtaining high-resolution NMR spectra.

The general steps for preparing a membrane protein sample with N-Octyl β-D-maltoside for NMR studies are as follows:

Expression and Purification: The membrane protein is typically overexpressed in a suitable host system and purified in the presence of a detergent, which can be N-Octyl β-D-maltoside.

Detergent Exchange (if necessary): If the protein was purified in a different detergent, it may need to be exchanged into N-Octyl β-D-maltoside micelles.

Concentration: The sample is concentrated to the required level for NMR measurements, typically in the low millimolar range.

Buffer Exchange: The buffer is exchanged to one suitable for NMR, which usually contains a certain percentage of D₂O for the deuterium (B1214612) lock. nanalysis.com

Filtration: The final sample is filtered to remove any aggregates or solid particles that could negatively impact the spectral quality. umn.edu

The choice of detergent is critical, and while detergents that form large micelles like n-dodecyl-β-D-maltoside (DDM) are often avoided in NMR due to slow tumbling, N-Octyl β-D-maltoside with its shorter alkyl chain forms smaller micelles, making it a more suitable candidate for certain membrane proteins. mdpi.com

For larger macromolecular complexes, such as membrane proteins in detergent micelles, severe signal broadening can occur in NMR spectra. A common strategy to overcome this is to use deuteration. unl.pt This involves replacing most of the protons in the protein with deuterium, which significantly improves the relaxation properties of the remaining protons. unl.pt

In the context of N-Octyl β-D-maltoside systems, deuteration can be applied at two levels:

Protein Deuteration: The protein itself is expressed in a medium containing deuterated nutrients. This is a standard technique for NMR studies of large proteins. nih.gov

Detergent Deuteration: The detergent can also be deuterated. This is particularly useful as it eliminates strong signals from the detergent that could otherwise overlap with and obscure signals from the protein. nih.gov The chemical synthesis of deuterated detergents, such as deuterated n-dodecyl-β-D-maltoside, has been reported and demonstrated to be effective in improving the quality of NMR spectra. nih.govresearchgate.net Similar strategies can be applied to synthesize deuterated N-Octyl β-D-maltoside.

Cryo-Electron Microscopy (Cryo-EM) Sample Preparation

The preparation of a suitable sample is a critical bottleneck in the pipeline for determining the structure of membrane proteins using single-particle cryo-electron microscopy (cryo-EM). creative-biostructure.com The fundamental goal is to embed purified, stable protein particles in a thin layer of non-crystalline, vitreous ice. creative-biostructure.com This vitrification process preserves the protein's native structure and allows for high-resolution imaging. creative-biostructure.com An ideal cryo-EM grid features a dense, even distribution of particles adopting a wide variety of orientations. nih.gov However, achieving this ideal state is challenging, as membrane proteins are prone to aggregation, denaturation, and adopting preferred orientations at the air-water interface (AWI). nanoimagingservices.comnih.gov Non-ionic detergents, such as N-Octyl β-D-maltoside, are crucial tools employed during sample preparation to overcome these hurdles and facilitate the acquisition of high-quality data. dojindo.com

N-Octyl β-D-maltoside is a water-soluble, non-ionic detergent used for the solubilization and isolation of membrane proteins. Its amphipathic nature, with a hydrophilic maltose (B56501) head group and an eight-carbon hydrophobic alkyl tail, allows it to form micelles in aqueous solutions that can encapsulate the transmembrane regions of proteins, shielding them from the aqueous environment. dojindo.com

| Property | Value | Reference |

|---|---|---|

| Synonym | n-Octyl β-D-maltopyranoside | |

| Molecular Formula | C₂₀H₃₈O₁₁ | |

| Molecular Weight | 454.51 g/mol | |

| Critical Micelle Concentration (CMC) | 23.4 mM | |

| Aggregation Number | 84 |

Cryo-EM Grid Preparation Optimization with N-Octyl β-D-maltoside

Optimizing cryo-EM grid preparation is an iterative process involving the careful adjustment of numerous parameters, including protein concentration, buffer composition, and the type and concentration of additives like detergents. creative-biostructure.com The addition of a mild detergent is often essential for mitigating issues that arise during vitrification. frontiersin.org While extensive research has highlighted the utility of related alkyl maltosides like n-Dodecyl-β-D-maltoside (DDM) and Fluorinated Octyl Maltoside (FOM), the principles apply to N-Octyl β-D-maltoside as well. nih.govpreprints.org

The concentration of the detergent relative to its Critical Micelle Concentration (CMC) is a key parameter. The CMC is the concentration above which detergent monomers assemble into micelles. dojindo.com N-Octyl β-D-maltoside has a relatively high CMC of 23.4 mM, which can be advantageous as it allows for easier removal by dialysis compared to detergents with low CMCs. dojindo.com In the context of grid preparation, detergents are added to the purified protein sample just before freezing. Their presence can prevent aggregation and ensure the protein remains stable and monodisperse within the grid holes. frontiersin.org Research on other detergents has shown that fluorinated versions, such as Fluorinated Octyl Maltoside (FOM), have been successfully used to improve the vitrification process for several membrane proteins, including the ryanodine (B192298) receptor RyR1 and the Tc toxin TcdA1. moleculardimensions.com These surfactants reportedly improved the distribution of protein molecules in the vitreous ice. moleculardimensions.com

Minimizing Preferential Particle Orientation

A major obstacle in cryo-EM is preferential particle orientation, where the macromolecules adopt a limited number of orientations in the ice. nanoimagingservices.com This bias leads to an incomplete set of 2D projection images, which prevents an accurate and high-resolution 3D reconstruction. nanoimagingservices.comnih.gov The primary cause of this issue is the interaction of protein particles with the air-water interface (AWI). nanoimagingservices.comnih.gov During the seconds between applying the sample to the grid and plunging it into the cryogen, particles can repeatedly collide with the AWI, adsorbing in a preferred manner due to surface properties like hydrophobicity or charge distribution. nih.govnanoimagingservices.com

The addition of detergents is a common strategy to combat this problem. nanoimagingservices.com Detergents can modify the properties of the AWI, effectively shielding the protein particles from direct interaction with this denaturing environment. researchgate.net While non-ionic detergents like NP-40 have been tested with limited success for some samples, zwitterionic detergents like CHAPSO have proven effective at coating the AWI and allowing particles to orient randomly within the bulk of the vitreous ice layer. researchgate.net In the alkyl maltoside family, fluorinated detergents have been specifically noted for their role in improving particle behavior. nih.govsciengine.com Fluorinated Octyl Maltoside (FOM), a compound closely related to N-Octyl β-D-maltoside, has been reported to improve the distribution of membrane protein molecules in ice, which is critical for overcoming orientation bias. nih.govsciengine.comresearchgate.net The use of such surfactants helps to ensure a more uniform and random angular distribution of particles, a prerequisite for achieving isotropic resolution in the final 3D map. researchgate.net

Impact on Ice Thickness and Particle Distribution

The ideal cryo-EM sample has a thin, uniform layer of vitreous ice, just thick enough to accommodate the particle. cryoem101.org Ice that is too thick increases electron scattering and reduces image contrast, while ice that is too thin can exclude particles or cause them to denature. nih.govresearchgate.net The distribution of particles within the holes of the cryo-EM grid is equally important; particles should be well-dispersed and not aggregated. nih.gov

Detergents can significantly influence both ice thickness and particle distribution. The presence of detergent micelles can affect the physical properties of the sample solution, influencing how it thins during the blotting process. frontiersin.org Studies utilizing FOM have shown that its addition can lead to improved ice thickness distribution across the grid. moleculardimensions.com Furthermore, by preventing protein aggregation and adsorption to the carbon support or the AWI, detergents promote a more even distribution of individual particles within the grid holes. nih.govmoleculardimensions.com This leads to a higher number of usable particles for image processing. For example, research on FOM and fluorinated fos-choline-8 has demonstrated their ability to improve the distribution of membrane protein molecules, a key factor for successful high-resolution structure determination. nih.govsciengine.com

| Compound Name | Reported Application/Effect in Cryo-EM Sample Preparation | Reference |

|---|---|---|

| Fluorinated Octyl Maltoside (FOM) | Improves distribution of protein molecules in ice; improves vitrification process. | nih.govmoleculardimensions.comsciengine.com |

| CHAPSO | Significantly broadens particle orientation distributions by coating the air-water interface. | nih.govresearchgate.net |

| n-Dodecyl-β-D-maltoside (DDM) | Widely used for solubilization and purification of membrane proteins for cryo-EM. | preprints.org |

| Octyl-β-Glucoside (β-OG) | Used as a supplement in sample buffer just before plunge freezing. | cryoem101.orgprotocols.io |

| Fluorinated fos-choline-8 | Improves distribution of membrane protein molecules in ice. | nih.govsciengine.com |

Biophysical Characterization of Membrane Proteins in N Octyl β D Maltoside Environments

Assessment of Protein-Detergent Complex (PDC) Formation

The initial and most critical step in the biophysical analysis of a membrane protein solubilized in N-Octyl β-D-maltoside is the characterization of the protein-detergent complex itself. It is essential to ascertain the homogeneity, size, and stability of these complexes to ensure that subsequent functional and structural studies are performed on a well-behaved and relevant sample.

Size Exclusion Chromatography coupled with Multi-Angle Light Scattering (SEC-MALS) is a powerful technique for the absolute determination of the molar mass of macromolecules in solution, without reliance on column calibration standards. In the context of membrane proteins solubilized in N-Octyl β-D-maltoside, SEC-MALS provides invaluable information on the oligomeric state of the protein and the mass of the detergent micelle associated with it.

The process involves separating the PDCs from free detergent micelles based on their hydrodynamic radius via a size exclusion column. The eluent then passes through a series of detectors, typically a UV detector, a MALS detector, and a refractive index (RI) detector. The UV detector quantifies the protein concentration, the RI detector measures the concentration of both protein and detergent, and the MALS detector measures the light scattered by the complex, which is proportional to its molar mass. By combining the data from these detectors, it is possible to deconvolute the molar mass of the protein and the detergent in the PDC.

A typical SEC-MALS chromatogram for a well-behaved membrane protein in N-Octyl β-D-maltoside will show a monodisperse peak for the PDC, indicating a homogenous sample. The analysis can reveal whether the protein exists as a monomer, dimer, or higher-order oligomer within the detergent micelle.

Table 1: Illustrative SEC-MALS Data for a Monomeric Membrane Protein in N-Octyl β-D-maltoside

| Parameter | Value | Description |

|---|---|---|

| Protein Molar Mass (calculated from sequence) | 50 kDa | The theoretical molecular weight of the protein component. |

| PDC Molar Mass (from SEC-MALS) | 110 kDa | The total molecular weight of the protein-detergent complex. |

| Detergent Micelle Molar Mass (calculated) | 60 kDa | The contribution of the N-Octyl β-D-maltoside micelle to the total PDC mass. |

| Oligomeric State | Monomer | Determined by comparing the protein's theoretical mass to the protein component of the PDC. |

| Polydispersity Index | < 1.05 | A measure of the homogeneity of the PDC population. |

Dynamic Light Scattering (DLS) is a non-invasive technique used to measure the size distribution of particles in a solution. For membrane proteins in N-Octyl β-D-maltoside, DLS is an essential tool for detecting the presence of aggregates, which can adversely affect downstream applications such as crystallization and functional assays.

DLS measures the fluctuations in scattered light intensity caused by the Brownian motion of particles. Smaller particles move more rapidly, leading to faster fluctuations, while larger particles move more slowly, resulting in slower fluctuations. By analyzing these fluctuations, the hydrodynamic radius (Rh) of the particles can be determined.

A monodisperse sample of a membrane protein in N-Octyl β-D-maltoside will exhibit a single, narrow peak in the DLS size distribution, corresponding to the PDC. The presence of larger species, indicated by additional peaks at larger hydrodynamic radii, is a clear sign of aggregation. DLS is particularly sensitive to the presence of even small amounts of large aggregates due to the strong dependence of scattered light intensity on particle size.

Table 2: Representative DLS Data for a Membrane Protein in N-Octyl β-D-maltoside

| Sample Condition | Hydrodynamic Radius (Rh) | Polydispersity (%) | Interpretation |

|---|---|---|---|

| Optimal | 5.5 nm | 15% | Monodisperse PDC population, suitable for further studies. |

| Suboptimal (Aggregated) | 5.7 nm and 85 nm | 45% | Presence of a significant population of large aggregates. |

Evaluation of Protein Thermal Stability

Once the homogeneity of the PDC is established, the next crucial step is to assess the thermal stability of the membrane protein within the N-Octyl β-D-maltoside micelle. This is a critical parameter as it provides insights into the protein's structural integrity and its ability to withstand various experimental conditions.

Differential Scanning Calorimetry (DSC) is a thermodynamic technique that directly measures the heat changes that occur in a sample as it is heated or cooled. It is a powerful tool for characterizing the thermal stability of proteins by determining their melting temperature (Tm), which is the temperature at which half of the protein population is unfolded.

In a DSC experiment, the sample cell (containing the protein in N-Octyl β-D-maltoside) and a reference cell (containing only the buffer with the detergent) are heated at a constant rate. The instrument measures the differential heat flow required to maintain both cells at the same temperature. As the protein unfolds, it absorbs heat, resulting in an endothermic peak in the DSC thermogram. The apex of this peak corresponds to the Tm. The area under the peak is related to the enthalpy of unfolding (ΔH), providing further information about the energetics of the unfolding process. A higher Tm indicates greater thermal stability.

Table 3: Illustrative DSC Data for a Membrane Protein in N-Octyl β-D-maltoside

| Condition | Melting Temperature (Tm) | Enthalpy of Unfolding (ΔH) | Interpretation |

|---|---|---|---|

| Apo Protein | 55 °C | 350 kJ/mol | Baseline thermal stability of the protein in the detergent. |

| Protein + Stabilizing Ligand | 62 °C | 420 kJ/mol | The ligand imparts significant thermal stability to the protein. |

| Protein + Destabilizing Mutant | 48 °C | 280 kJ/mol | The mutation reduces the thermal stability of the protein. |

Circular Dichroism (CD) spectroscopy is a widely used technique for assessing the secondary and tertiary structure of proteins in solution. It measures the differential absorption of left- and right-circularly polarized light by chiral molecules, such as proteins.

Far-UV CD (190-250 nm) is sensitive to the protein's secondary structure. Characteristic spectra for alpha-helices, beta-sheets, and random coils allow for the estimation of the secondary structural content of the membrane protein within the N-Octyl β-D-maltoside micelle. Thermal denaturation can be monitored by recording CD spectra at increasing temperatures. A cooperative unfolding transition is observed as a change in the CD signal, from which a melting temperature can be derived. This provides a complementary method to DSC for assessing thermal stability.

Near-UV CD (250-350 nm) probes the environment of aromatic amino acid residues (tryptophan, tyrosine, and phenylalanine) and disulfide bonds, providing information about the protein's tertiary structure. Changes in the near-UV CD spectrum upon heating can indicate alterations in the protein's three-dimensional fold.

Table 4: Representative Thermal Denaturation Data from Far-UV CD

| Wavelength Monitored | Initial Signal (25 °C) | Final Signal (85 °C) | Apparent Tm | Interpretation |

|---|---|---|---|---|

| 222 nm (α-helix) | -15 mdeg | -3 mdeg | 54.5 °C | Loss of helical structure upon heating. |

| 208 nm (α-helix/random coil) | -12 mdeg | -5 mdeg | 54.8 °C | Consistent with unfolding of helical regions. |

Ligand Binding and Interaction Studies

A primary goal of studying membrane proteins is to understand their interactions with ligands, such as substrates, inhibitors, or signaling molecules. The use of N-Octyl β-D-maltoside to solubilize the protein allows for the application of various biophysical techniques to quantify these interactions. It is crucial to verify that the detergent itself does not interfere with ligand binding and that the protein remains in a functionally receptive conformation.

Techniques such as Isothermal Titration Calorimetry (ITC), Surface Plasmon Resonance (SPR), and radioligand binding assays can be employed to determine binding affinities (Kd), kinetics (kon and koff), and stoichiometry of protein-ligand interactions. For these assays, the membrane protein is maintained in a solution containing N-Octyl β-D-maltoside at a concentration above its critical micelle concentration (CMC) to ensure the stability of the PDC.

For example, in an SPR experiment, the purified membrane protein in N-Octyl β-D-maltoside can be captured on a sensor chip, and the binding of a ligand flowing over the surface is monitored in real-time. This allows for the determination of the association and dissociation rate constants, and subsequently the equilibrium dissociation constant (Kd).

Table 5: Illustrative Ligand Binding Data for a GPCR in N-Octyl β-D-maltoside using SPR | Ligand | Association Rate (kon) (M⁻¹s⁻¹) | Dissociation Rate (koff) (s⁻¹) | Dissociation Constant (Kd) (nM) | | :--- | :--- | :--- | :--- | | Agonist A | 2.5 x 10⁵ | 5.0 x 10⁻³ | 20 | High-affinity binding. | | Antagonist B | 1.2 x 10⁶ | 1.2 x 10⁻⁴ | 0.1 | Very high-affinity, slow off-rate. | | Fragment C | 8.0 x 10³ | 4.0 x 10⁻² | 5000 (5 µM) | Weaker affinity, typical for initial hits. |

Isothermal Titration Calorimetry (ITC) for Binding Thermodynamics

Isothermal Titration Calorimetry (ITC) is a powerful and direct method for quantifying the thermodynamics of biomolecular interactions. malvernpanalytical.com It operates by measuring the heat released (exothermic) or absorbed (endothermic) when a ligand is titrated into a solution containing the target protein. nih.gov For membrane proteins solubilized in N-Octyl β-D-maltoside, ITC provides a complete thermodynamic profile of the binding event in a single experiment, without the need for labeling or immobilization. glycopedia.eu

The direct measurement of heat exchange allows for the determination of several key parameters: the binding affinity (dissociation constant, Kd), the stoichiometry of the interaction (n), and the enthalpy change (ΔH). nih.gov From these values, the change in Gibbs free energy (ΔG) and the entropy change (ΔS) can be calculated, offering deep insights into the driving forces behind the molecular recognition process. glycopedia.eu An ITC experiment involves the stepwise injection of a ligand from a syringe into the protein solution in the sample cell. The instrument measures the differential power required to maintain zero temperature difference between the sample cell and a reference cell. malvernpanalytical.com The resulting data is a plot of heat change per injection versus the molar ratio of ligand to protein, which can be fitted to a binding model to extract the thermodynamic parameters.

Detailed Research Findings:

ITC has been instrumental in characterizing the binding of various ligands to membrane transporters, a major class of proteins studied in detergent micelles. For example, the glutamine-binding protein (GlnBP), a component of an ABC transporter system, was analyzed by ITC to determine its binding affinity for glutamine. Such studies provide precise data on how the protein recognizes its substrate. The thermodynamic parameters obtained from these experiments reveal the nature of the forces driving the interaction.

Below is a data table with representative thermodynamic data from an ITC experiment characterizing the binding of L-Glutamine to the Glutamine Binding Protein (GlnBP).

| Parameter | Value |

| Binding Affinity (Kd) | 0.1 µM |

| Stoichiometry (n) | 0.98 |

| Enthalpy Change (ΔH) | -13.5 kcal/mol |

| Entropy Change (ΔS) | -11.4 cal/mol/deg |

This table presents data for the interaction between GlnBP and its ligand L-Glutamine, illustrating the comprehensive thermodynamic profile that can be obtained from a single ITC experiment.

Fluorescence-based Assays for Ligand Affinity Determination

Fluorescence-based assays are versatile and highly sensitive methods for determining the affinity of ligands for membrane proteins solubilized in N-Octyl β-D-maltoside. nih.gov These techniques rely on changes in the fluorescence properties of either an intrinsic fluorophore, like tryptophan residues within the protein, or an extrinsic fluorescent label attached to the ligand or the protein. researchgate.net

One common approach is tryptophan fluorescence quenching . Many proteins contain tryptophan residues, which have intrinsic fluorescence that is sensitive to their local environment. nih.gov Ligand binding near a tryptophan residue can alter the residue's exposure to the aqueous solvent or change the protein's conformation, leading to a decrease (quenching) or increase in fluorescence intensity. By titrating the protein with increasing concentrations of a ligand and monitoring the change in tryptophan fluorescence, a binding curve can be generated. This curve can then be analyzed to determine the dissociation constant (Kd), a measure of binding affinity.

Another widely used technique is Fluorescence Polarization (FP) . This method is suitable when a small fluorescently labeled ligand binds to a much larger protein. researchgate.net The assay is based on the principle that a small, fluorescently labeled ligand tumbles rapidly in solution and emits depolarized light when excited with polarized light. Upon binding to a large protein, the tumbling rate of the complex slows down significantly, resulting in the emission of polarized light. The increase in polarization is directly proportional to the fraction of bound ligand, allowing for the determination of binding affinity. researchgate.net

Detailed Research Findings:

Fluorescence quenching is a robust method for quantifying protein-ligand interactions. For instance, this technique has been used to study the binding of various small molecules to membrane proteins by monitoring the quenching of intrinsic tryptophan fluorescence. The affinity of binding is determined by titrating the membrane protein, solubilized in a detergent like N-Octyl β-D-maltoside, with the ligand. The change in fluorescence intensity at each ligand concentration is used to calculate the dissociation constant (Kd).

The following table shows representative data from a tryptophan fluorescence quenching experiment to determine the binding affinity of an insecticide to mitochondrial membrane proteins.

| Ligand (Insecticide) | Dissociation Constant (Kd) |

| Methyl-parathion | 1.8 µM |

| Carbofuran | 2.5 µM |

| Endosulfan | 3.3 µM |

This table illustrates the dissociation constants determined for different ligands binding to membrane proteins, as measured by changes in intrinsic tryptophan fluorescence.

Methodological Considerations and Challenges in Using N Octyl β D Maltoside

Empirical Detergent Screening Methodologies

The selection of an optimal detergent is a critical first step in membrane protein research, as the detergent environment profoundly influences protein stability and function. rsc.org N-Octyl β-D-maltoside is a non-ionic detergent frequently employed for the solubilization and isolation of membrane proteins. Empirical screening of a variety of detergents, including N-Octyl β-D-maltoside, is a common strategy to identify the most suitable conditions for a given membrane protein.

Several biophysical techniques are employed to assess the quality and integrity of protein-detergent complexes during the screening process. nih.gov Size-exclusion chromatography (SEC) is a fundamental method used to evaluate the homogeneity and aggregation state of the protein sample. nih.gov However, for membrane proteins, SEC can sometimes be misleading due to their non-globular shapes within the detergent micelle. nih.gov To overcome this, SEC is often coupled with multi-angle light scattering (SEC-MALS) to accurately determine the molecular weight and oligomeric state of the protein-detergent complex. nih.gov

High-throughput screening methods have become increasingly valuable. For instance, in situ high-throughput dynamic light scattering (DLS) allows for the rapid screening of multiple conditions in parallel using minimal protein volumes. nih.gov Another powerful technique is differential scanning fluorimetry (DSF), which measures the thermal unfolding of a protein by monitoring the fluorescence of intrinsic tryptophan residues. nih.gov This method can be used to screen a large number of detergents to identify those that confer the highest thermal stability to the target protein. nih.gov Mass spectrometry has also emerged as a tool for screening MS-compatible detergents, enabling the assessment of complex homogeneity. kcl.ac.uk

The table below summarizes key properties of N-Octyl β-D-maltoside relevant to its use in detergent screening.

| Property | Value | Reference |

| Chemical Class | Non-ionic | novoprolabs.com |

| Molecular Weight | 454.51 g/mol | novoprolabs.com |